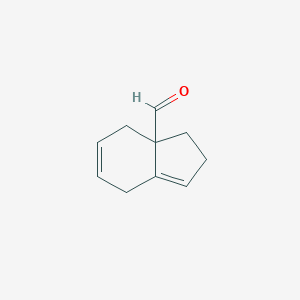

2,3,4,7-Tetrahydroindene-3a-carbaldehyde

Description

Structure

3D Structure

Properties

CAS No. |

117679-05-7 |

|---|---|

Molecular Formula |

C10H12O |

Molecular Weight |

148.2 g/mol |

IUPAC Name |

2,3,4,7-tetrahydroindene-3a-carbaldehyde |

InChI |

InChI=1S/C10H12O/c11-8-10-6-2-1-4-9(10)5-3-7-10/h1-2,5,8H,3-4,6-7H2 |

InChI Key |

KBTWRTYYMRUVIN-UHFFFAOYSA-N |

SMILES |

C1CC2(CC=CCC2=C1)C=O |

Canonical SMILES |

C1CC2(CC=CCC2=C1)C=O |

Synonyms |

3aH-Indene-3a-carboxaldehyde, 2,3,4,7-tetrahydro- (9CI) |

Origin of Product |

United States |

Structural Elucidation and Stereochemical Analysis of 2,3,4,7 Tetrahydroindene 3a Carbaldehyde

Systematic Nomenclature and Positional Isomerism

The systematic IUPAC name for 2,3,4,7-Tetrahydroindene-3a-carbaldehyde is (3aR,7aS)-2,3,3a,4,7,7a-hexahydro-1H-indene-3a-carbaldehyde for the cis isomer and (3aR,7aR)-2,3,3a,4,7,7a-hexahydro-1H-indene-3a-carbaldehyde for the trans isomer, although variations in numbering and stereochemical descriptors may exist. The core structure is the tetrahydroindene moiety, a bicyclo[4.3.0]nonene system. The "-3a-carbaldehyde" suffix indicates an aldehyde group (-CHO) attached to the carbon atom at position 3a.

Positional isomerism is a key feature of the tetrahydroindene carbaldehyde family. The aldehyde group can theoretically be attached to any of the carbon atoms of the tetrahydroindene skeleton, leading to a wide array of isomers with distinct chemical and physical properties. For instance, isomers such as 2,3,3a,7a-tetrahydro-1H-indene-4-carbaldehyde have been documented. The specific placement of the double bond within the six-membered ring also contributes to the isomeric diversity.

Detailed Stereochemical Considerations of the Tetrahydroindene Core, including Diastereomeric Relationships (e.g., cis/trans isomers)

The stereochemistry of the tetrahydroindene core is primarily dictated by the relative orientation of the substituents at the bridgehead carbons, 3a and 7a. This leads to the existence of diastereomers, most notably cis and trans isomers.

The stereochemical outcome of the synthesis of such compounds, often achieved through Diels-Alder reactions, is governed by the principles of stereospecificity. The geometry of the diene and dienophile reactants directly translates to the stereochemistry of the resulting cyclohexene (B86901) ring in the product.

Chiral Elements and Enantiomeric Forms

The this compound molecule possesses multiple stereocenters, including the bridgehead carbons (3a and 7a). The presence of these chiral centers means that the compound can exist as enantiomers, which are non-superimposable mirror images of each other.

Each of the diastereomers (cis and trans) will have a corresponding enantiomer. For example, the cis isomer can exist as a pair of enantiomers, as can the trans isomer. The separation of these enantiomers from a racemic mixture, a process known as chiral resolution, is a critical step in many applications, particularly in the pharmaceutical industry where the biological activity of enantiomers can differ significantly. Chiral resolution can be achieved through various techniques, including the formation of diastereomeric salts with a chiral resolving agent or through chiral chromatography.

While not directly applicable to this specific molecule, the concept of planar chirality is observed in related structures, such as cyclopentadienyliron complexes, where the planar nature of the cyclopentadienyl (B1206354) ring in conjunction with its substitution pattern creates a chiral plane.

Conformational Dynamics and Energetics

The tetrahydroindene core is not a rigid structure and can undergo conformational changes. The six-membered ring typically adopts a half-chair or boat-like conformation, while the five-membered ring can exist in various envelope or twist conformations. The fusion of these two rings introduces conformational constraints.

The relative stability of the different conformers is influenced by steric interactions between substituents and torsional strain within the ring system. For instance, in disubstituted cyclohexanes, substituents generally prefer to occupy equatorial positions to minimize steric hindrance. In the case of this compound, the carbaldehyde group at the 3a position will influence the conformational equilibrium. Computational modeling and variable-temperature NMR studies are powerful tools for investigating the conformational dynamics and determining the relative energies of the different conformers. Studies on related bicyclic systems, such as perhydroazulenes, have shown that the cis ring fusion can be energetically preferred over the trans fusion due to a reduction in steric and torsional strain.

Advanced Spectroscopic Characterization for Structural Proof

The unambiguous determination of the structure and stereochemistry of this compound relies on a combination of advanced spectroscopic techniques.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules.

¹H NMR Spectroscopy: The proton NMR spectrum would provide crucial information about the number of different types of protons, their chemical environment, and their connectivity. The chemical shift of the aldehydic proton would be highly characteristic, appearing significantly downfield. The coupling constants between adjacent protons, particularly those on the bicyclic framework, would be invaluable for determining the relative stereochemistry (cis or trans).

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would reveal the number of unique carbon atoms in the molecule. The chemical shift of the carbonyl carbon of the aldehyde group would be a key diagnostic peak.

2D NMR Techniques: Two-dimensional NMR techniques are essential for definitively assigning the complex spectra of such molecules.

COSY (Correlation Spectroscopy): This experiment would establish the connectivity between protons that are coupled to each other, helping to trace out the spin systems within the molecule.

HSQC (Heteronuclear Single Quantum Coherence) and HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate proton and carbon signals that are directly bonded, allowing for the assignment of protons to their attached carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds, providing critical information for piecing together the carbon skeleton and confirming the position of the aldehyde group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment is particularly important for determining stereochemistry. It shows correlations between protons that are close in space, even if they are not directly bonded. For example, a NOESY experiment could show a spatial correlation between the protons at the 3a and 7a positions in the cis isomer, which would be absent in the trans isomer.

A hypothetical ¹H NMR data table for a cis-isomer is presented below:

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1a | 2.10 | m | - |

| H-1b | 1.95 | m | - |

| H-2a | 1.80 | m | - |

| H-2b | 1.65 | m | - |

| H-3a | 2.50 | m | - |

| H-4 | 5.80 | m | - |

| H-5 | 5.90 | m | - |

| H-6 | 2.40 | m | - |

| H-7a | 2.20 | m | - |

| H-7b | 2.05 | m | - |

| H-3a' | 2.80 | m | - |

| CHO | 9.75 | s | - |

Note: This is a hypothetical data table for illustrative purposes.

Advanced Mass Spectrometry Techniques

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecule with high precision, which allows for the unambiguous determination of its elemental composition. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. For an aldehyde, characteristic fragmentation pathways often involve the loss of a hydrogen atom (M-1) or the formyl radical (M-29). The fragmentation of the bicyclic core would also produce a unique fingerprint that can aid in structural confirmation.

A hypothetical mass spectrometry data table is as follows:

| m/z | Relative Intensity (%) | Assignment |

| 150.0994 | 100 | [M+H]⁺ |

| 149.0916 | 80 | [M]⁺ |

| 121.0653 | 65 | [M-CHO]⁺ |

| 91.0548 | 45 | [C₇H₇]⁺ |

Note: This is a hypothetical data table for illustrative purposes.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques used to identify the functional groups present in a molecule by probing its vibrational modes. For this compound, these methods would be crucial for confirming the presence of the key aldehyde and alkene functionalities.

In an IR spectrum of this compound, a strong, sharp absorption band would be expected in the region of 1720-1740 cm⁻¹ corresponding to the C=O stretching vibration of the aldehyde group. Additionally, characteristic C-H stretching vibrations of the aldehyde would appear as a pair of bands between 2700-2900 cm⁻¹. The presence of the C=C double bond in the tetrahydroindene ring would likely give rise to a medium intensity stretching band around 1640-1680 cm⁻¹. The sp² C-H stretching vibrations from the vinylic hydrogens would be observed above 3000 cm⁻¹, while the sp³ C-H stretches from the saturated portion of the ring would appear just below 3000 cm⁻¹.

Hypothetical Spectroscopic Data for Functional Group Identification

| Functional Group | Expected IR Absorption (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

| Aldehyde C=O Stretch | 1720-1740 (Strong) | 1720-1740 (Moderate) |

| Aldehyde C-H Stretch | 2700-2900 (Two weak bands) | Not typically observed |

| Alkene C=C Stretch | 1640-1680 (Medium) | 1640-1680 (Strong) |

| Vinylic C-H Stretch | >3000 (Medium) | >3000 (Medium) |

| Aliphatic C-H Stretch | <3000 (Strong) | <3000 (Strong) |

Chiroptical Spectroscopy (e.g., Circular Dichroism (CD))

This compound possesses a stereocenter at the 3a-position where the aldehyde group is attached to the fused ring system. This chirality means that the compound can exist as a pair of enantiomers. Chiroptical spectroscopy, particularly Circular Dichroism (CD), is a critical technique for studying such chiral molecules. CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral sample.

The CD spectrum of an enantiomerically pure sample of this compound would exhibit characteristic Cotton effects, which are positive or negative peaks corresponding to the electronic transitions of the chromophores in the molecule. The aldehyde's n → π* transition, typically occurring around 280-300 nm, is inherently chiral and would be expected to show a distinct Cotton effect. The sign and intensity of this Cotton effect could potentially be used to assign the absolute configuration of the stereocenter by applying empirical rules such as the Octant Rule for carbonyl compounds. The π → π* transitions of the C=C double bond at shorter wavelengths would also contribute to the CD spectrum.

A racemic mixture of the compound would be CD silent, as the equal and opposite signals from the two enantiomers would cancel each other out. Therefore, CD spectroscopy is also a powerful tool for determining the enantiomeric purity of a sample.

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. This technique requires the compound to be in a crystalline form. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed map of the electron density within the molecule can be generated, revealing the precise positions of all atoms in space.

For this compound, a successful X-ray crystallographic analysis would provide unambiguous information on bond lengths, bond angles, and the conformation of the fused ring system. Crucially, for a chiral compound, anomalous dispersion techniques can be used to determine the absolute configuration of the stereocenter at the 3a-position without the need for a heavy atom reference in some cases. This would definitively establish whether the sample is the (R)- or (S)-enantiomer.

The resulting crystal structure would also reveal intermolecular interactions in the solid state, such as hydrogen bonding or van der Waals forces, which influence the crystal packing.

Synthetic Methodologies for 2,3,4,7 Tetrahydroindene 3a Carbaldehyde

Retrosynthetic Strategies and Disconnection Analysis

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available, or easily synthesized precursors.

For a fused [4.3.0] nonane (B91170) system like tetrahydroindene, the primary retrosynthetic disconnections target the bonds that form the rings. The choice of disconnection is guided by the most reliable and stereochemically predictable forward reactions.

Diels-Alder Disconnection: The most evident disconnection breaks the six-membered ring according to a [4+2] cycloaddition pathway. This retro-Diels-Alder reaction disconnects the target molecule into a cyclopentadiene (B3395910) derivative (the four-pi electron component) and a substituted alkene dienophile bearing the aldehyde functionality (or a synthetic equivalent). This is a powerful strategy as the forward Diels-Alder reaction is often highly predictable and stereospecific. wikipedia.org

Annulation Disconnection: An alternative strategy involves disconnecting one of the C-C bonds at the ring junction. This suggests a synthesis where one ring is built upon an existing ring. For instance, the five-membered ring could be formed from a cyclohexene (B86901) precursor through an intramolecular cyclization, such as a radical cyclization or a transition-metal-catalyzed C-H activation/annulation.

Metathesis Disconnection: A Ring-Closing Metathesis (RCM) approach would involve disconnecting one of the double bonds within the six-membered ring. The precursor would be a substituted cyclopentane (B165970) bearing two alkenyl side chains positioned for intramolecular metathesis.

The following table summarizes these primary disconnection strategies.

| Disconnection Strategy | Key Reaction (Forward) | Precursors |

|---|---|---|

| [4+2] Cycloaddition | Diels-Alder Reaction | Substituted Cyclopentadiene + Substituted Alkene |

| Ring Annulation | Intramolecular Cyclization | Functionalized Cyclohexene |

| Ring-Closing | Olefin Metathesis | Diene-substituted Cyclopentane |

The aldehyde group at the 3a-position is a key feature. In many synthetic plans, it is advantageous to carry this functionality through the reaction sequence in a protected form or as a more stable precursor, a process known as functional group interconversion (FGI).

From an Ester or Carboxylic Acid: The aldehyde can be retrosynthetically converted to a carboxylic acid or an ester. In the forward direction, these groups can be reduced to the aldehyde using reagents like diisobutylaluminium hydride (DIBAL-H) or by conversion to a Weinreb amide followed by reduction.

From an Alcohol: The aldehyde can be derived from a primary alcohol via oxidation. This is a common FGI, allowing the use of a more robust alcohol group during bond-forming steps. Reagents for the forward reaction include pyridinium (B92312) chlorochromate (PCC), Swern oxidation, or Dess-Martin periodinane.

From a Nitrile: A nitrile group can also serve as a precursor, which can be reduced to an aldehyde using DIBAL-H.

These FGIs provide flexibility, allowing the choice of a functional group that is most compatible with the conditions of the key ring-forming reactions.

Direct Synthesis Approaches to the Tetrahydroindene Scaffold

Several direct synthetic methods are well-suited for constructing the fused bicyclic core of 2,3,4,7-tetrahydroindene-3a-carbaldehyde.

Cascade reactions, where a series of intramolecular bond-forming events occur in a single operation, offer an efficient route to complex polycyclic structures. rsc.org

Rhodium-catalyzed cascade cyclization: While specific examples for the target molecule are not prevalent, rhodium catalysis is known to facilitate cascade reactions that can form fused ring systems. For instance, Rh(II) catalysis can be used with diazodienals and other partners to initiate a sequence of events including cyclization and cycloaddition to build polycyclic frameworks. nih.gov A hypothetical route could involve a rhodium-catalyzed reaction of a precursor designed to undergo an intramolecular cyclization to form the five-membered ring, followed by a subsequent ring-forming event.

Zr-mediated cyclization of dienynes: Zirconium-mediated cyclization of substrates containing both double and triple bonds (dienynes) is a powerful method for constructing bicyclic systems. A suitably designed dienyne precursor could be treated with a zirconocene (B1252598) equivalent like the Negishi reagent (Cp₂ZrBu₂) to generate a zirconabicycle. This intermediate can then be quenched with an electrophile to install further functionality, potentially leading to the tetrahydroindene core.

The Diels-Alder reaction is a cornerstone of six-membered ring synthesis and is highly applicable to the tetrahydroindene scaffold. sigmaaldrich.com It involves the [4+2] cycloaddition of a conjugated diene and a dienophile. wikipedia.orgmasterorganicchemistry.com

To construct the 2,3,4,7-tetrahydroindene system, cyclopentadiene (or a substituted variant) serves as the diene, reacting with a dienophile such as acrolein or one of its derivatives. The reaction's predictability regarding stereochemistry (the endo rule) and regiochemistry makes it particularly powerful. masterorganicchemistry.com For the synthesis of this compound, the dienophile would need to be a cyclopentene (B43876) derivative with an electron-withdrawing group to facilitate the reaction with a suitable diene. However, the more classical approach involves cyclopentadiene as the diene.

A representative reaction is shown below:

| Diene | Dienophile | Catalyst/Conditions | Product Type |

| Cyclopentadiene | 2-Formyl-1-butene | Lewis Acid (e.g., AlCl₃), Heat | Tetrahydroindene-carbaldehyde isomer |

| 1-Vinylcyclopentene | Acrolein | Thermal or Lewis Acid | Tetrahydroindene-carbaldehyde isomer |

Ring-Closing Metathesis (RCM) has emerged as a robust method for synthesizing unsaturated rings of various sizes. organic-chemistry.orgwikipedia.org The reaction uses transition-metal catalysts, most notably those based on ruthenium (e.g., Grubbs catalysts), to facilitate the intramolecular exchange of alkylidene groups between two double bonds, forming a new cyclic alkene and releasing a small volatile alkene like ethylene. researchgate.net

For the synthesis of the tetrahydroindene scaffold, RCM can be used to form either the five- or six-membered ring. A common strategy would be to construct the six-membered ring onto a pre-existing five-membered ring. This involves a precursor such as a 1,2-divinylcyclopentane derivative. The intramolecular RCM of this diene would forge the cyclohexene ring, yielding the fused bicyclic system. rsc.orgthieme-connect.com The aldehyde group could be present on the cyclopentane core prior to the metathesis step.

| Precursor Type | RCM Catalyst | Ring Formed |

| 1,2-disubstituted cyclopentane with alkenyl chains | Grubbs 1st or 2nd Generation | Six-membered ring |

| 1,3-disubstituted cyclohexane (B81311) with alkenyl chains | Hoveyda-Grubbs Catalyst | Five-membered ring |

Rearrangement Reactions for Scaffold Formation (e.g., Nazarov cyclizations)

The construction of the fused five-membered ring characteristic of the tetrahydroindene scaffold can be effectively achieved through electrocyclic reactions, most notably the Nazarov cyclization. This reaction involves the acid-catalyzed 4π-conrotatory electrocyclic ring closure of a divinyl ketone to form a cyclopentenone. wikipedia.orgorganic-chemistry.org For the synthesis of a tetrahydroindene derivative, a precursor incorporating a cyclohexene ring as one of the vinyl groups would be required.

The mechanism is initiated by the activation of the divinyl ketone with a Lewis or Brønsted acid, generating a pentadienyl cation. wikipedia.org This cation then undergoes the key electrocyclization to form an oxyallyl cation intermediate. Subsequent elimination of a proton, often guided by thermodynamic stability, yields the α,β-unsaturated cyclopentenone ring fused to the existing six-membered ring, thus forming the core tetrahydroindene structure. wikipedia.org The choice of acid catalyst is critical and can range from protic acids like sulfuric or phosphoric acid to a variety of Lewis acids such as FeCl₃, BF₃·OEt₂, and Sc(OTf)₃. organic-chemistry.orgthieme.de

Key aspects of the Nazarov cyclization for this scaffold include:

Precursor Synthesis: The primary challenge lies in the synthesis of the specific divinyl ketone precursor that would lead to the desired tetrahydroindene framework.

Regioselectivity: The elimination step can potentially lead to different double bond isomers. Strategic placement of substituents can direct this elimination. organic-chemistry.org

Stereoselectivity: While the conrotatory closure is stereospecific, the acidic conditions can lead to racemization at centers alpha to the ketone, which can be a limitation for stereocontrol. organic-chemistry.org

Introduction of the Aldehyde Functionality at the 3a-Position

Once the bicyclic tetrahydroindene scaffold is in place, the next crucial step is the introduction of the carbaldehyde group at the tertiary 3a-position. Several classical and modern organic synthesis methods can be considered for this transformation.

Formylation Reactions from Precursors

Direct formylation at a tertiary carbon of a pre-existing tetrahydroindene scaffold is a challenging transformation. Such reactions typically require activation of the target position. For instance, if a precursor with a nucleophilic character at the 3a-position could be generated, such as an organometallic derivative, it could potentially react with a formylating agent like N,N-dimethylformamide (DMF). However, generating such a nucleophile at the bridgehead 3a-position without compromising the rest of the structure would be non-trivial. Alternative strategies starting from different precursors are generally more viable.

Selective Oxidation of Alcohol Moieties

A highly reliable and common method for installing an aldehyde is the selective oxidation of a primary alcohol. In this context, a precursor such as (2,3,4,7-tetrahydroinden-3a-yl)methanol would be required. This alcohol could be synthesized through various means, for example, by the reduction of a corresponding 3a-carboxylic acid ester. The subsequent oxidation must be carefully controlled to prevent over-oxidation to the carboxylic acid. A variety of modern oxidation reagents are suitable for this transformation.

Table 1: Comparison of Reagents for Selective Oxidation of Primary Alcohols to Aldehydes

| Reagent/System | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Pyridinium Chlorochromate (PCC) | CH₂Cl₂, room temp. | Reliable, commercially available, stops at the aldehyde. | Chromium-based (toxic), requires stoichiometric amounts. |

| Dess-Martin Periodinane (DMP) | CH₂Cl₂, room temp. | Mild conditions, high yields, broad functional group tolerance. | Expensive, potentially explosive under heat/shock. |

| Swern Oxidation (oxalyl chloride, DMSO, Et₃N) | CH₂Cl₂, -78 °C to room temp. | Mild, metal-free, high yields. | Requires low temperatures, can produce unpleasant odor (dimethyl sulfide). |

| TEMPO-mediated Oxidation (e.g., TEMPO/NaOCl) | CH₂Cl₂/H₂O, 0 °C | Catalytic, mild, environmentally benign oxidant (bleach). | Can be substrate-dependent, requires careful pH control. |

Reductive Transformations of Carboxylic Acid Derivatives (e.g., from 3a-carboxylic acids)

The partial reduction of a carboxylic acid or its derivatives positioned at the 3a-carbon offers another robust pathway to the target aldehyde. Direct reduction of a carboxylic acid to an aldehyde is challenging as most powerful hydride reagents, like lithium aluminum hydride (LiAlH₄), will proceed to the primary alcohol. libretexts.org Therefore, two main strategies are employed: using a less reactive hydride reagent on a more reactive substrate (like an acid chloride or ester), or using a modern catalytic method.

From Acid Chlorides or Esters: The 2,3,4,7-tetrahydroindene-3a-carboxylic acid can be converted to a more reactive derivative. For instance, treatment with thionyl chloride (SOCl₂) or oxalyl chloride would yield the acid chloride. This can then be reduced to the aldehyde using a bulky, less reactive hydride reagent like lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃), which is selective for this transformation. libretexts.org Alternatively, an ester derivative can be reduced using diisobutylaluminum hydride (DIBAL-H) at low temperatures (-78 °C) to effectively stop the reaction at the aldehyde stage. libretexts.org

Biocatalytic Reduction: A modern and highly selective alternative is the use of carboxylate reductase (CAR) enzymes. nih.govd-nb.info These enzymes, in the presence of cofactors like ATP and NADPH, can directly reduce carboxylic acids to aldehydes under mild, aqueous conditions. nih.gov This method offers exceptional chemoselectivity, avoiding the protection of other functional groups and preventing over-reduction to the alcohol. d-nb.info

Table 2: Comparison of Methods for Reduction of Carboxylic Acid Derivatives to Aldehydes

| Starting Material | Reagent/System | Typical Conditions | Key Features |

|---|---|---|---|

| 3a-Carboxylic Acid | Carboxylate Reductase (CAR) | Aqueous buffer, room temp. | Direct, highly selective, environmentally friendly, avoids over-reduction. |

| 3a-Ester | DIBAL-H | Toluene or THF, -78 °C | Common and effective, requires low temperature control. |

| 3a-Acid Chloride | LiAlH(Ot-Bu)₃ | THF, -78 °C | Classic method, requires conversion to acid chloride first. |

| 3a-Amide (Weinreb) | DIBAL-H or LiAlH₄ | THF, 0 °C | Forms a stable chelated intermediate that prevents over-reduction. |

Asymmetric Synthesis of Enantiopure this compound

Producing an enantiomerically pure version of the target compound requires introducing chirality in a controlled manner. Chiral auxiliary-mediated approaches are a classic and powerful strategy for achieving this.

Chiral Auxiliary-Mediated Approaches

In this methodology, an achiral precursor is covalently bonded to a chiral auxiliary, a molecule that is itself enantiopure. wikipedia.org The auxiliary then directs the stereochemical outcome of a subsequent reaction that creates the desired stereocenter. After the key transformation, the auxiliary is cleaved and can often be recovered. wikipedia.org

For the synthesis of enantiopure this compound, one could envision a strategy where a precursor molecule is modified with a chiral auxiliary, such as an Evans oxazolidinone or Oppolzer's camphorsultam. wikipedia.org For example, a 2,3,4,7-tetrahydroindene precursor with an acetic acid moiety at a suitable position could be coupled to an Evans auxiliary. The resulting chiral imide could then undergo a diastereoselective reaction (e.g., alkylation, Michael addition) to construct the 3a-stereocenter. Subsequent removal of the auxiliary would reveal an enantiomerically enriched carboxylic acid or alcohol precursor, which could then be converted to the target aldehyde via the methods described in sections 3.3.2 or 3.3.3.

Another powerful auxiliary is tert-butanesulfinamide, often used for the asymmetric synthesis of chiral amines via the addition of organometallic reagents to chiral N-sulfinyl imines. researchgate.net A similar strategy could potentially be adapted to set the 3a-stereocenter through a cyclization or addition reaction where the sulfinamide group directs the approach of a reagent.

Organocatalytic and Transition-Metal Catalytic Asymmetric Reactions

The asymmetric synthesis of complex molecules, aiming to produce a single enantiomer, is a cornerstone of modern organic chemistry. This is often achieved through organocatalysis or transition-metal catalysis.

Organocatalysis utilizes small organic molecules to catalyze chemical transformations. This field has grown exponentially, offering a complementary approach to metal-based catalysts. For carbocyclic frameworks similar to tetrahydroindene, organocatalytic methods such as Diels-Alder reactions, Michael additions, and aldol (B89426) reactions are frequently employed to set stereocenters with high enantioselectivity. However, specific examples detailing the organocatalytic asymmetric synthesis of this compound are not readily found in the scientific literature.

Transition-metal catalysis is a powerful tool for the construction of carbon-carbon and carbon-heteroatom bonds with high levels of stereocontrol. Catalysts based on metals like palladium, rhodium, ruthenium, and iridium are instrumental in a wide array of asymmetric transformations, including hydrogenation, cross-coupling reactions, and cycloadditions. While the synthesis of various indene (B144670) and tetrahydroisoquinoline derivatives has been achieved with high enantioselectivity using these methods, their application to this compound has not been specifically reported.

Diastereoselective Synthesis

Diastereoselective synthesis focuses on controlling the relative stereochemistry of multiple stereocenters within a molecule. For cyclic systems like the tetrahydroindene core, controlling the spatial arrangement of substituents is crucial. This can be achieved through various strategies, including substrate control, reagent control, and catalyst control.

Common diastereoselective reactions that could theoretically be applied to construct the this compound framework include cyclization reactions where the stereochemistry of existing centers directs the formation of new ones. For instance, the diastereoselective synthesis of highly substituted cyclohexanones has been reported via conjugate addition reactions, demonstrating the potential for controlling stereochemistry in six-membered rings, a component of the tetrahydroindene system. beilstein-journals.org However, specific studies detailing the diastereoselective synthesis of this compound are absent from the reviewed literature.

Chemo-, Regio-, and Stereocontrol in Synthesis

Achieving high levels of chemo-, regio-, and stereocontrol is a central goal in organic synthesis, ensuring that reactions proceed at the desired functional group (chemoselectivity), at the correct position (regioselectivity), and with the intended three-dimensional arrangement (stereoselectivity).

In the context of synthesizing a molecule like this compound, these control elements would be critical. For example, in a potential synthetic route involving a Diels-Alder reaction to form the bicyclic core, regioselectivity would determine the relative positions of substituents on the newly formed ring, while stereoselectivity would dictate their facial orientation. Subsequent functional group manipulations would require high chemoselectivity to modify specific parts of the molecule without affecting others. While general principles of chemo-, regio-, and stereocontrol are well-understood, their specific application to the synthesis of this target compound is not detailed in the available literature.

Flow Chemistry and Continuous Synthesis Approaches for Scalability

Flow chemistry, or continuous synthesis, has emerged as a powerful technology for the scalable and safe production of chemical compounds. It offers advantages over traditional batch processing, including improved heat and mass transfer, precise control over reaction parameters, and the ability to handle hazardous reagents more safely.

The application of flow chemistry has been demonstrated for the synthesis of various heterocyclic and carbocyclic compounds. For instance, the synthesis of indoline (B122111) derivatives has been achieved using multi-step flow processes, highlighting the potential for this technology in constructing related molecular frameworks. The scalability of polymerizations of aldehydes has also been explored using continuous flow reactors. While these examples showcase the utility of flow chemistry for related structures and functional groups, there are no specific reports on the application of flow chemistry or continuous synthesis for the scalable production of this compound.

Mechanistic Investigations of Reactions Involving 2,3,4,7 Tetrahydroindene 3a Carbaldehyde

Reaction Pathway Elucidation and Kinetic Studies

The elucidation of reaction pathways for 2,3,4,7-tetrahydroindene-3a-carbaldehyde involves a combination of experimental and computational methods. Given its structure, potential reactions include intramolecular cycloadditions, functionalization of the aldehyde, and reactions at the double bonds. For instance, in a hypothetical intramolecular [4+2] cycloaddition (Diels-Alder reaction), the diene system within the six-membered ring could react with a dienophile tethered to the aldehyde group. The reaction pathway would be mapped by identifying all intermediates and transition states connecting the reactant to the product.

Kinetic studies are fundamental to understanding these pathways. By monitoring the concentration of reactants, intermediates, and products over time under various conditions (e.g., temperature, catalyst loading), a rate law can be determined. This mathematical expression provides insight into the molecularity of the rate-determining step. For example, a reaction found to be first-order in the substrate and first-order in a catalyst would suggest that both species are involved in the slowest step of the reaction.

Table 1: Hypothetical Kinetic Data for a Catalyzed Reaction of this compound

| Experiment | Initial [Substrate] (M) | Initial [Catalyst] (M) | Initial Rate (M/s) |

| 1 | 0.10 | 0.01 | 1.5 x 10⁻⁵ |

| 2 | 0.20 | 0.01 | 3.0 x 10⁻⁵ |

| 3 | 0.10 | 0.02 | 3.0 x 10⁻⁵ |

This interactive table illustrates how initial rate data can be used to determine reaction orders. Based on this hypothetical data, the reaction is first-order with respect to both the substrate and the catalyst.

Transition State Analysis and Energy Profiles

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for analyzing the transition states and energy profiles of reactions involving complex molecules like this compound. A transition state is a high-energy, transient configuration of atoms that must be achieved for a reaction to proceed. Analyzing its geometry provides crucial information about the mechanism. For example, in a concerted [4+2] cycloaddition, the transition state would show the simultaneous formation of two new sigma bonds. mdpi.com In contrast, a stepwise mechanism would involve intermediates and multiple transition states. mdpi.com

Role of Catalysis in Reaction Mechanisms

Catalysis is essential for enabling and controlling many of the reactions that this compound can undergo. Phosphine (B1218219) and transition metal catalysts are particularly important in this context.

Phosphine Catalysts: Nucleophilic phosphine catalysis is a versatile strategy for constructing carbo- and heterocyclic rings. nih.govnih.gov The general mechanism begins with the nucleophilic addition of a tertiary phosphine to an activated substrate, such as an allenoate or enone, to form a zwitterionic intermediate. nih.govresearchgate.net This intermediate can then react in various ways, including [3+2] or [4+2] annulations. researchgate.netrsc.orgacs.org In a hypothetical scenario where this compound is modified to contain an allenoate group, a phosphine catalyst could initiate an intramolecular cycloaddition. The phosphine would first add to the allene, generating a 1,4-dipole that could then be trapped by one of the double bonds in the tetrahydroindene core, leading to a new fused ring system after elimination of the catalyst. acs.orgnih.gov The choice of phosphine can significantly influence the reaction's regioselectivity. acs.org

Transition Metal Catalysts: Transition metals offer a wide array of catalytic transformations. For reactions involving the aldehyde functionality, metals like palladium, rhodium, or nickel can be employed. nih.govmdpi.comresearchgate.net These metals can coordinate to the aldehyde in different ways, including η¹ (sigma-bonding to the oxygen) or η² (pi-bonding to the C=O double bond), thereby activating it towards subsequent reactions. acs.orgwikipedia.org For example, a transition metal could catalyze the intramolecular hydroacylation, where the aldehyde C-H bond adds across one of the internal double bonds. This process might proceed through oxidative addition of the C-H bond to the metal center, followed by migratory insertion of the alkene and reductive elimination to furnish the cyclic ketone product.

Furthermore, transition metals are highly effective in catalyzing intramolecular [4+2] cycloadditions, often under much milder conditions than thermal variants. acs.orgnih.gov A catalyst like gold(I) or nickel(0) could coordinate to an alkyne tethered to the tetrahydroindene frame, facilitating a stepwise cycloaddition pathway involving metallacyclic intermediates. acs.org

Table 2: Influence of Different Catalysts on a Hypothetical Cycloaddition Reaction

| Catalyst Type | Plausible Mechanism | Potential Product Type | Key Intermediates |

| Phosphine (e.g., PPh₃) | Nucleophilic Annulation | Spirocyclic or Fused Rings | Zwitterionic Phosphonium Enolate |

| Transition Metal (e.g., AuCl(PPh₃)/AgSbF₆) | Stepwise [4+2] Cycloaddition | Fused Polycyclic System | Cyclopropyl (B3062369) Gold(I) Carbene |

| Transition Metal (e.g., Rh(I) complex) | [5+2+1] Cycloaddition | Bicyclic Fused System | Metallacyclic intermediate |

This interactive table summarizes the distinct mechanistic roles different classes of catalysts can play in steering the reactivity of a complex substrate.

Exploration of Radical and Ionic Intermediates

Beyond concerted pathways, many reactions proceed through highly reactive radical or ionic intermediates.

Radical Intermediates: A radical centered on or adjacent to the bicyclic framework of this compound could undergo significant skeletal rearrangements. nih.gov For example, an acyl radical generated from the aldehyde group could initiate an intramolecular cyclization by adding to one of the double bonds. acs.org The resulting alkyl radical could then be trapped or undergo further rearrangements. Studies on related bicyclic systems have shown that such radicals can undergo ring-opening or ring-expansion, providing pathways to complex, heavily substituted ring systems. nih.govresearchgate.net The regioselectivity of these rearrangements is often governed by the stability of the resulting radical intermediates. nih.govacs.org

Ionic Intermediates: As mentioned, zwitterionic intermediates are hallmarks of phosphine catalysis. nih.govresearchgate.net In these species, the molecule contains both a positive (phosphonium) and a negative (carbanion) charge. The distribution of these charges dictates the subsequent reactivity of the intermediate. In transition metal catalysis, particularly with electrophilic metals like gold or palladium, carbocationic intermediates can be formed. acs.org For example, the gold-catalyzed cyclization of an enyne often proceeds through an initial cyclopropyl gold(I) carbene, which can open to form a stabilized carbocation that is then trapped intramolecularly to complete the cyclization. acs.org

Solvent Effects and Reaction Optimization

The solvent is not merely an inert medium but can play a critical role in the reaction mechanism, influencing rates and selectivities. nsf.govnih.govchemrxiv.org Polar solvents can stabilize charged intermediates and transition states, accelerating ionic reaction pathways. In contrast, nonpolar solvents may favor concerted or radical pathways. In some cases, specific solvent-catalyst interactions can alter the catalyst's reactivity or selectivity. nsf.gov For instance, the coordinating ability of the solvent can affect the availability of coordination sites on a transition metal catalyst, thereby influencing the reaction outcome.

Reaction optimization is a systematic process of adjusting various parameters to maximize the yield and selectivity of the desired product. This involves screening different catalysts, ligands, solvents, temperatures, and reactant concentrations. High-throughput experimentation (HTE) techniques can be employed to rapidly evaluate a wide range of conditions. nih.govchemrxiv.org A carefully designed optimization study can reveal subtle mechanistic details and identify the ideal conditions for a specific transformation.

Table 3: Illustrative Reaction Optimization for a Hypothetical Transformation

| Entry | Catalyst | Solvent | Temperature (°C) | Yield (%) |

| 1 | PPh₃ | Toluene | 80 | 45 |

| 2 | PBu₃ | Toluene | 80 | 62 |

| 3 | PBu₃ | Acetonitrile | 80 | 75 |

| 4 | PBu₃ | Acetonitrile | 60 | 88 |

| 5 | Ni(COD)₂ / PPh₃ | Dioxane | 100 | 55 |

| 6 | Rh(I)/dppe | Dioxane | 100 | 91 |

This interactive table demonstrates a hypothetical optimization process, showing how changing the catalyst, solvent, and temperature can significantly impact the efficiency of a reaction.

Reactivity and Transformations of 2,3,4,7 Tetrahydroindene 3a Carbaldehyde

Reactions at the Aldehyde Group

The aldehyde functionality is a versatile center for a variety of chemical reactions, primarily involving nucleophilic attack at the electrophilic carbonyl carbon.

Nucleophilic Addition and Condensation Reactions

The aldehyde group in 2,3,4,7-tetrahydroindene-3a-carbaldehyde is susceptible to nucleophilic addition, a fundamental reaction class for carbonyl compounds. libretexts.orgpressbooks.pubnih.gov In these reactions, a nucleophile attacks the partially positive carbonyl carbon, leading to the formation of a tetrahedral intermediate which is subsequently protonated to yield an alcohol. libretexts.org The general reactivity trend for aldehydes in nucleophilic additions is higher than that of ketones, due to less steric hindrance and greater electrophilicity of the carbonyl carbon. youtube.com

Common nucleophiles that can react with aldehydes include organometallic reagents (e.g., Grignard reagents, organolithium compounds), cyanide, and ylides (in Wittig-type reactions). For instance, the reaction with a Grignard reagent would be expected to produce a secondary alcohol.

Condensation reactions, which involve nucleophilic addition followed by dehydration, are also characteristic of aldehydes. With primary amines, this compound would be expected to form imines (Schiff bases). Similarly, condensation with compounds containing active methylene (B1212753) groups, such as malonic acid derivatives (in Knoevenagel condensation) or ylides (in Wittig reaction), would lead to the formation of new carbon-carbon double bonds at the position of the original aldehyde group.

| Reaction Type | Nucleophile | Expected Product |

| Grignard Reaction | R-MgX | Secondary alcohol |

| Wittig Reaction | Ph3P=CHR | Alkene |

| Imine Formation | R-NH2 | Imine (Schiff base) |

| Knoevenagel Condensation | CH2(COOR)2 | α,β-Unsaturated ester |

Selective Oxidation to Carboxylic Acids

The aldehyde group is readily oxidized to a carboxylic acid. Various oxidizing agents can achieve this transformation, with the choice of reagent often depending on the presence of other sensitive functional groups in the molecule, such as the alkene moieties in the tetrahydroindene ring.

Common reagents for the oxidation of aldehydes to carboxylic acids include potassium permanganate (B83412) (KMnO4), chromic acid (H2CrO4), and milder oxidants like silver oxide (Ag2O) or pyridinium (B92312) chlorochromate (PCC) under specific conditions. The use of Tollens' reagent (a solution of silver nitrate (B79036) and ammonia) is a classic method for this conversion and serves as a qualitative test for aldehydes.

A general representation of this oxidation is:

R-CHO → R-COOH

For this compound, this reaction would yield 2,3,4,7-tetrahydroindene-3a-carboxylic acid. Care must be taken to select an oxidizing agent that does not react with the carbon-carbon double bonds within the ring system.

Reductive Transformations to Alcohols and Alkanes

The aldehyde group can be reduced to a primary alcohol or completely to a methyl group.

Reduction to Alcohols: This is a common transformation achieved using various reducing agents. Sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently employed for this purpose. NaBH4 is a milder reagent and is generally selective for aldehydes and ketones, making it suitable for the reduction of this compound to the corresponding primary alcohol, (2,3,4,7-tetrahydroinden-3a-yl)methanol, without affecting the alkene groups.

Reductive Amination: In the presence of an amine and a reducing agent, aldehydes can undergo reductive amination to form substituted amines. This one-pot procedure involves the initial formation of an imine, which is then reduced in situ.

Reduction to Alkanes: Complete reduction of the aldehyde to a methyl group can be accomplished through methods such as the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base at high temperatures) or the Clemmensen reduction (using zinc amalgam and concentrated hydrochloric acid). These are powerful reductions and the choice of method would depend on the stability of the rest of the molecule under the reaction conditions.

| Transformation | Reagent(s) | Product |

| Reduction to Alcohol | NaBH4 or LiAlH4 | Primary alcohol |

| Reductive Amination | R2NH, NaBH3CN | Tertiary amine |

| Wolff-Kishner Reduction | H2NNH2, KOH | Methyl group |

| Clemmensen Reduction | Zn(Hg), HCl | Methyl group |

Reactions of the Tetrahydroindene Ring System

The tetrahydroindene skeleton contains two carbon-carbon double bonds, which are sites of potential reactivity, and the fused ring structure can influence the stereochemical outcome of reactions. The ring system itself can also undergo rearrangements under certain conditions.

Modifications of Alkene Moieties within the Ring

The two double bonds in the tetrahydroindene ring can undergo typical alkene reactions.

Epoxidation: Alkenes can be converted to epoxides using peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA). organic-chemistry.orgmdpi.comresearchgate.net The epoxidation of this compound would be expected to occur at one or both of the double bonds, leading to the formation of mono- or di-epoxides. The stereochemistry of the epoxidation can be influenced by the existing stereochemistry of the ring fusion.

Hydroboration-Oxidation: This two-step reaction sequence allows for the anti-Markovnikov addition of water across a double bond. masterorganicchemistry.comyoutube.com Treatment of this compound with a borane (B79455) reagent (e.g., BH3-THF) followed by oxidation with hydrogen peroxide and a base would result in the formation of alcohols. nih.govd-nb.infomdpi.com The regioselectivity and stereoselectivity of this reaction are well-defined, with the hydroxyl group adding to the less substituted carbon from the less sterically hindered face of the double bond.

Hydrogenation: Catalytic hydrogenation (e.g., using H2 and a metal catalyst like Pd/C) would reduce the double bonds in the ring system to single bonds, resulting in a fully saturated octahydroindene derivative. The aldehyde group may also be reduced under these conditions, depending on the specific catalyst and reaction parameters.

Ring Expansion/Contraction Reactions

The bicyclic tetrahydroindene system, particularly under conditions that generate carbocationic intermediates, has the potential to undergo skeletal rearrangements.

Ring Expansion: Ring expansion reactions can occur through various mechanisms, often involving the migration of a carbon-carbon bond to an adjacent electron-deficient center. nih.govrsc.orgnih.govresearchgate.netmdpi.com For example, acid-catalyzed rearrangement of an alcohol derived from the tetrahydroindene skeleton could lead to a ring-expanded product. nih.gov

Ring Contraction: Ring contraction is a known transformation for cyclic ketones, often proceeding through a Favorskii rearrangement. nih.govwikipedia.orgyoutube.comresearchgate.netharvard.edu To induce a Favorskii rearrangement in the tetrahydroindene system, it would first need to be converted to an α-halo ketone. The subsequent treatment with a base would then lead to a ring-contracted product. The degree of ring strain can significantly influence the feasibility and outcome of such rearrangements. nih.govresearchgate.net

Stereoselective Transformations

No specific research findings on the stereoselective transformations of this compound are currently available.

Multicomponent Reactions and Domino Processes

There is no available research detailing the participation of this compound in multicomponent reactions or domino processes.

Advanced Characterization and Analytical Methodologies

Chromatographic Techniques for Purity and Separation

Chromatography is the cornerstone for assessing the purity of 2,3,4,7-Tetrahydroindene-3a-carbaldehyde and for separating its potential isomers. The selection of a specific technique depends on the analytical goal, whether it is routine purity analysis, separation of stereoisomers, or preparative isolation.

Gas Chromatography (GC)

Given its expected volatility, Gas Chromatography (GC) is a primary technique for the analysis of this compound. Coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification, GC provides high-resolution separation of volatile organic compounds.

The analysis of structural isomers is a key strength of GC, particularly when using long capillary columns. nih.govresearchgate.net For the parent hydrocarbon, 3a,4,7,7a-tetrahydroindene, a Kovats retention index of 952 on a standard non-polar column has been reported, providing a reference point for predicting the elution behavior of its carbaldehyde derivative. nih.gov The addition of the polar aldehyde group would significantly alter this retention time. While the aldehyde functionality is amenable to direct GC analysis, derivatization can sometimes be employed to improve peak shape and thermal stability. researchgate.net GC-MS is particularly crucial for distinguishing between isomers by analyzing their distinct mass fragmentation patterns. shimadzu.com

Below are typical parameters that could be employed for the GC analysis of this compound.

| Parameter | Value/Description | Purpose |

| Column | 60 m x 0.25 mm x 0.25 µm, VF-1ms or similar non-polar phase | Provides high-resolution separation of isomers. |

| Carrier Gas | Helium, constant flow rate of 1.0 mL/min | Inert mobile phase for carrying the analyte through the column. |

| Injector | Split/Splitless, 250°C | Ensures rapid volatilization of the sample. |

| Oven Program | Initial 50°C, ramp at 5°C/min to 280°C | Separates compounds based on boiling point and column interaction. |

| Detector | Mass Spectrometer (MS) | Provides structural information via fragmentation patterns for positive identification. |

High-Performance Liquid Chromatography (HPLC), including Chiral HPLC

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for non-volatile compounds and offers complementary selectivity to GC for volatile ones. It is especially critical for preparative separation and for the analysis of enantiomers.

For routine purity analysis, a reversed-phase HPLC (RP-HPLC) method would be suitable. Since the tetrahydroindene carbaldehyde moiety lacks a strong chromophore for UV detection, derivatization with an agent like 2,4-dinitrophenylhydrazine (B122626) (DNPH) is a standard approach for analyzing aldehydes, rendering them easily detectable at wavelengths around 360 nm. epa.govauroraprosci.com

The structure of this compound contains at least two stereocenters, meaning it can exist as multiple stereoisomers. The separation of these enantiomers and diastereomers is critical, as they may exhibit different biological activities. nih.govyoutube.com Chiral HPLC, utilizing a Chiral Stationary Phase (CSP), is the gold standard for this purpose. csfarmacie.cz The CSP creates a chiral environment where the different enantiomers form transient diastereomeric complexes with differing stabilities, leading to different retention times and enabling their separation. csfarmacie.cz

Table: Representative RP-HPLC Method for Purity Analysis (Post-Derivatization)

| Parameter | Value/Description |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water gradient |

| Flow Rate | 1.0 mL/min |

| Detector | UV at 360 nm (for DNPH derivative) |

| Temperature | 30°C |

Table: Representative Chiral HPLC Method for Enantiomeric Separation

| Parameter | Value/Description |

|---|---|

| Column | Chiral Stationary Phase (e.g., polysaccharide-based) |

| Mobile Phase | Hexane/Isopropanol or other non-polar/polar mixture |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detector | UV at a suitable wavelength (e.g., 220 nm) |

| Temperature | Ambient |

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique that bridges the gap between GC and HPLC. It uses a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase, offering rapid and efficient separations with reduced environmental impact. mdpi.comresearchgate.net SFC is particularly well-suited for the analysis of chiral compounds and other isomers, often providing superior speed and resolution compared to HPLC. chromatographyonline.com

The technique is applicable to a wide range of compounds, from non-polar to polar, making it ideal for analyzing molecules like terpene derivatives. nih.govfrontiersin.org For this compound, SFC would be highly effective for separating its various stereoisomers. chromatographyonline.com The use of different stationary phases and organic modifiers (e.g., methanol, ethanol) allows for fine-tuning of the separation. researchgate.net

Table: Potential SFC Method for Isomer Separation

| Parameter | Value/Description |

|---|---|

| Column | Torus 2-Picolylamin (2-PIC) or similar |

| Mobile Phase | Supercritical CO₂ with an ethanol (B145695) gradient |

| Back Pressure | 100-150 bar |

| Flow Rate | 2-4 mL/min |

| Temperature | 40°C |

| Detector | Photodiode Array (PDA) or MS |

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, and oxygen) within a pure sample. This data is used to confirm the empirical formula of the compound, which can then be compared with the molecular formula determined by mass spectrometry. For this compound, the theoretical elemental composition is calculated from its molecular formula, C₁₀H₁₂O.

Table: Elemental Composition of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Atoms in Formula | Total Mass ( g/mol ) | Mass Percent (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 10 | 120.11 | 81.04% |

| Hydrogen | H | 1.008 | 12 | 12.096 | 8.17% |

| Oxygen | O | 15.999 | 1 | 15.999 | 10.80% |

| Total | C₁₀H₁₂O | | | 148.205 | 100.00% |

Advanced Spectroscopic Data Interpretation and Database Referencing (e.g., NIST WebBook, NP-MRD)

Structural elucidation of this compound relies on the combined interpretation of various spectroscopic techniques, with data cross-referenced against established chemical databases.

A direct search for "this compound" in major spectroscopic databases like the NIST WebBook and the Natural Products Magnetic Resonance Database (NP-MRD) does not yield specific entries. However, these resources remain invaluable for interpreting spectral data by providing information on structurally related compounds.

NIST Chemistry WebBook: This database is a critical resource for mass spectrometry (MS), infrared (IR) spectroscopy, and gas chromatography data. nist.gov For instance, it contains the mass spectrum and IR spectrum for the parent compound, 3a,4,7,7a-tetrahydroindene. nih.govnist.gov This information is useful for identifying the fragmentation pattern of the core bicyclic structure, upon which the characteristic fragmentation of the aldehyde group would be superimposed.

Natural Products Magnetic Resonance Database (NP-MRD): The NP-MRD is a comprehensive, open-access repository of Nuclear Magnetic Resonance (NMR) data for natural products. np-mrd.orgnih.gov While the target compound is not currently listed, this database would be the first point of reference if the compound were isolated from a natural source. It allows researchers to compare the ¹H and ¹³C NMR spectra of an unknown compound against a vast library to rapidly identify known structures or related scaffolds, a process known as dereplication. nih.govosti.gov

The definitive structural confirmation of this compound would involve interpreting its own spectral data in the context of information available for analogous structures in these databases.

Table: Spectroscopic Data Interpretation and Database Referencing

| Technique | Expected Characteristic Signals for C₁₀H₁₂O | Database Reference Utility |

|---|---|---|

| Mass Spec. (MS) | Molecular ion peak (M⁺) at m/z 148. Fragments corresponding to the loss of -CHO (m/z 29) and characteristic fragmentation of the tetrahydroindene ring. | NIST WebBook: Provides MS data for the C₉H₁₂ core (3a,4,7,7a-tetrahydroindene) to help interpret the ring fragmentation. nih.gov |

| ¹H NMR | A distinct singlet or doublet for the aldehyde proton (δ ≈ 9-10 ppm). Signals in the olefinic region (δ ≈ 5-6 ppm). Complex signals in the aliphatic region for the ring protons. | NP-MRD: Contains NMR data for thousands of natural products, useful for comparing shifts of similar structural motifs. np-mrd.org |

| ¹³C NMR | A signal for the carbonyl carbon at low field (δ ≈ 190-200 ppm). Signals for sp² carbons of the double bonds. Multiple signals for sp³ carbons of the saturated portion of the rings. | NP-MRD: A key resource for ¹³C NMR data comparison to identify known carbon skeletons. nih.gov |

| IR Spectroscopy | Strong C=O stretch for the aldehyde (≈ 1720-1740 cm⁻¹). C-H stretch for the aldehyde proton (≈ 2720 and 2820 cm⁻¹). C=C stretch for the double bonds (≈ 1640-1680 cm⁻¹). | NIST WebBook: Contains IR spectra for the parent tetrahydroindene, helping to assign peaks related to the hydrocarbon backbone. nist.gov |

Computational Chemistry and Theoretical Studies on 2,3,4,7 Tetrahydroindene 3a Carbaldehyde

Quantum Chemical Calculations (e.g., DFT studies for reaction pathways)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the reaction pathways of 2,3,4,7-Tetrahydroindene-3a-carbaldehyde. These studies can elucidate the mechanisms of reactions such as nucleophilic additions to the carbonyl group, cycloadditions involving the double bond, and conformational changes. By mapping the potential energy surface, researchers can identify transition states, intermediates, and the associated activation energies, providing a quantitative understanding of the reaction kinetics and thermodynamics.

For instance, a DFT study on the reaction of a primary amine with an aldehyde, a reaction type relevant to this compound, revealed that the nucleophilic attack on a protonated aldehyde leads to the formation of a protonated Schiff base. nih.gov The steric hindrance of the aldehyde was found to influence the reaction pathway, favoring the formation of the protonated Schiff base. nih.gov Such calculations for this compound would involve optimizing the geometries of reactants, transition states, and products to determine the most favorable reaction pathways.

Table 1: Illustrative DFT Calculation Parameters for Reaction Pathway Analysis

| Parameter | Description | Typical Values/Methods |

|---|---|---|

| Functional | Approximates the exchange-correlation energy | B3LYP, M06-2X, ωB97X-D |

| Basis Set | Describes the atomic orbitals | 6-31G(d,p), 6-311+G(d,p), aug-cc-pVTZ |

| Solvation Model | Accounts for solvent effects | PCM, SMD |

| Property Calculated | Energy, geometry, vibrational frequencies | Hartrees, Ångstroms, cm⁻¹ |

Molecular Modeling and Conformational Analysis

Molecular modeling techniques are employed to study the three-dimensional structure and conformational landscape of this compound. The molecule's fused ring system and the rotatable aldehyde group give rise to multiple possible conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. This information is crucial as the reactivity and spectroscopic properties of the molecule can be highly dependent on its conformation.

Studies on similar bicyclic systems have demonstrated the utility of these methods. For example, a study on 1,3-difluorinated alkanes showed that the conformational profile is strongly influenced by the substitution pattern and the polarity of the medium. nih.gov For this compound, computational methods can predict the relative energies of different chair and boat-like conformations of the six-membered ring and the orientation of the aldehyde group.

Table 2: Hypothetical Relative Energies of this compound Conformers

| Conformer | Description | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| 1 | Chair-like, equatorial aldehyde | 0.00 | 75 |

| 2 | Chair-like, axial aldehyde | 1.50 | 15 |

| 3 | Boat-like, equatorial aldehyde | 3.00 | 5 |

| 4 | Boat-like, axial aldehyde | 4.50 | 5 |

Prediction of Spectroscopic Parameters

Computational chemistry allows for the accurate prediction of various spectroscopic parameters, including NMR chemical shifts, coupling constants, and infrared (IR) vibrational frequencies. These predictions are invaluable for interpreting experimental spectra and confirming the structure of this compound. The GIAO (Gauge-Including Atomic Orbital) method is commonly used for calculating NMR parameters. uncw.edu

The process involves optimizing the molecular geometry and then performing a single-point calculation to determine the spectroscopic properties. By comparing the calculated spectra with experimental data, researchers can validate the proposed structure and gain insights into the electronic environment of the molecule. For complex molecules like terpenes, computational prediction of NMR spectra has been instrumental in structure elucidation. comporgchem.com

Table 3: Illustrative Comparison of Predicted and Experimental ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| C=O | 201.5 | 202.1 |

| C3a | 55.2 | 54.8 |

| C4 | 32.8 | 33.1 |

| C7 | 128.9 | 129.3 |

Reaction Mechanism Simulation

Reaction mechanism simulations provide a dynamic picture of chemical reactions involving this compound. These simulations can trace the entire reaction path, from reactants to products, through the transition state. This allows for a detailed understanding of the bond-breaking and bond-forming processes that occur during the reaction.

For instance, in the study of the reaction between primary amines and aldehydes, DFT calculations were used to model the nucleophilic attack and subsequent proton transfer steps. nih.gov Similar simulations for this compound could investigate reactions such as aldol (B89426) additions or reductions of the aldehyde group. These simulations can reveal the role of catalysts and solvent molecules in the reaction mechanism.

Table 4: Hypothetical Activation Energies for Key Reaction Steps

| Reaction Step | Description | Activation Energy (kcal/mol) |

|---|---|---|

| Nucleophilic Attack | Addition of a nucleophile to the carbonyl carbon | 15.2 |

| Proton Transfer | Transfer of a proton to the oxygen atom | 5.8 |

| Dehydration | Elimination of a water molecule | 20.5 |

Structure-Property Relationship Modeling in Chemical Reactivity

Structure-property relationship modeling, including Quantitative Structure-Activity Relationship (QSAR) studies, can be used to correlate the structural features of this compound with its chemical reactivity. By developing mathematical models based on a set of known compounds, it is possible to predict the reactivity of new or untested molecules.

For α,β-unsaturated aldehydes, QSAR models have been developed to predict properties like mutagenicity. nih.govnih.gov These models often use descriptors such as electronic properties (e.g., HOMO-LUMO gap), steric parameters, and hydrophobicity to quantify the relationship between structure and activity. For this compound, such models could predict its reactivity in various chemical transformations or its potential biological activity.

Table 5: Key Molecular Descriptors in a Hypothetical QSAR Model for Reactivity

| Descriptor | Description | Value |

|---|---|---|

| LogP | Octanol-water partition coefficient | 2.8 |

| HOMO Energy | Highest Occupied Molecular Orbital energy | -6.5 eV |

| LUMO Energy | Lowest Unoccupied Molecular Orbital energy | -1.2 eV |

| Dipole Moment | Measure of molecular polarity | 2.5 D |

Applications in Chemical Synthesis and Materials Science

Role as a Synthetic Intermediate in Complex Organic Synthesis

2,3,4,7-Tetrahydroindene-3a-carbaldehyde is a valuable precursor in organic synthesis due to the dual reactivity of its aldehyde function and its unsaturated bicyclic core. The tetrahydroindene scaffold itself is a key structural motif present in a range of molecules and serves as a useful building block for more complex organic compounds. The aldehyde group provides a reactive handle for a wide array of chemical transformations, making it a versatile intermediate. The synthetic versatility of a formyl group is widely recognized as important in the synthesis of complex molecules. mdpi.com

The double bonds within the tetrahydroindene framework are susceptible to various reactions, including hydrogenation, oxidation to form epoxides and diols, and electrophilic additions. These reactions allow for the introduction of new functional groups and the construction of intricate molecular architectures. Simultaneously, the carbaldehyde group can undergo transformations such as:

Oxidation to a carboxylic acid.

Reduction to a primary alcohol.

Reductive amination to form various amines.

Wittig reactions to generate new carbon-carbon double bonds.

Condensation reactions to form imines, oximes, and hydrazones.

This orthogonal reactivity allows chemists to selectively modify one part of the molecule while leaving the other intact, enabling the strategic assembly of complex target structures. The bicyclic nature of the tetrahydroindene core provides a rigid framework that can be used to construct larger polycyclic systems, including polycyclic aromatic hydrocarbons (PAHs), which are significant in materials science.

Table 1: Potential Synthetic Transformations of this compound

| Functional Group | Reaction Type | Reagents/Conditions | Resulting Functional Group |

|---|---|---|---|

| Aldehyde | Oxidation | KMnO₄, H₂CrO₄ | Carboxylic Acid |

| Aldehyde | Reduction | NaBH₄, LiAlH₄ | Primary Alcohol |

| Aldehyde | Reductive Amination | R₂NH, NaBH₃CN | Tertiary Amine |

| Aldehyde | Wittig Reaction | Ph₃P=CHR | Alkene |

| Alkene | Hydrogenation | H₂, Pd/C | Alkane |

| Alkene | Epoxidation | mCPBA | Epoxide |

| Alkene | Dihydroxylation | OsO₄, NMO | Diol |

Precursor for Advanced Materials and Polymers

The structural features of this compound make it a candidate for the development of advanced materials and polymers. Derivatives of the parent tetrahydroindene are utilized in polymer synthesis, where they can impart desirable properties such as increased rigidity and thermal stability to the resulting polymer chain. The presence of the aldehyde group offers a route to polymerization through polycondensation reactions. For example, it can be reacted with phenols, urea, or melamine to form thermosetting resins with high cross-linking density.

Furthermore, the olefinic bonds in the ring system can participate in addition polymerization or ring-opening metathesis polymerization (ROMP), leading to polymers with the bicyclic unit incorporated into the backbone. The combination of these polymerization pathways could potentially lead to the creation of novel copolymers or cross-linked materials with tailored thermal and mechanical properties.

Ligand Design in Organometallic Chemistry and Catalysis

The tetrahydroindene framework is a component of important ligands in organometallic chemistry, notably in the structure of ansa-metallocenes. For instance, the 1,2-ethylene-1,1′-bis(η⁵-tetrahydroindenyl) ligand is used in the synthesis of zirconocene (B1252598) complexes. researchgate.net These types of complexes are of fundamental interest in both organic and inorganic chemistry. researchgate.net

This compound serves as a functionalized scaffold for the synthesis of new, specialized ligands. The carbaldehyde group can be readily converted into other coordinating groups. For example, condensation with chiral amines can produce chiral imine (or "Schiff base") ligands. Imine derivatives have been synthesized as compelling ligands in coordination chemistry. mdpi.com Subsequent reduction of these imines would yield chiral amine ligands. These new ligands, featuring a rigid bicyclic backbone, could be used to coordinate with various transition metals for applications in asymmetric catalysis. The constrained environment provided by such ligands can influence the stereochemical outcome of catalytic reactions. nih.gov

Table 2: Ligand Synthesis Pathways from this compound

| Starting Functional Group | Reaction | Reagents | Resulting Ligand Type | Potential Metal Coordination |

|---|---|---|---|---|

| Aldehyde | Condensation | R-NH₂ (chiral amine) | Chiral Imine (Schiff Base) | N-donor |

| Aldehyde | Condensation -> Reduction | R-NH₂, then NaBH₄ | Chiral Secondary Amine | N-donor |

| Aldehyde | Reduction -> Phosphinylation | LiAlH₄, then R₂PCl | Phosphine (B1218219) | P-donor |

Development of Novel Reaction Methodologies

The unique structure of this compound, containing multiple reactive sites, makes it an interesting substrate for the development of new synthetic methods. mdpi.com Chemists are continually searching for new synthetic methods, particularly those that are efficient and lead to sustainable chemistry (Green Chemistry). mdpi.com The presence of an aldehyde and two distinct double bonds allows for the exploration of tandem, domino, or multicomponent reactions.

For example, a reaction sequence could be envisioned where a reagent first interacts with the aldehyde, followed by an intramolecular reaction with one of the double bonds, leading to the rapid construction of complex polycyclic systems. The development of metal-catalyzed reactions that can selectively activate one C=C bond over the other, or that can orchestrate a reaction involving both the aldehyde and an alkene, represents a current challenge and an area of opportunity in synthetic chemistry.

Emerging Industrial Applications in Fine Chemicals

One of the direct industrial applications for derivatives of 2,3,4,7-tetrahydroindene with a carbaldehyde (formyl) group is in the fragrance and flavor industry. A German patent describes the use of 2,3,4,7-tetrahydro-1H-indene derivatives monosubstituted with a formyl group as fragrances and flavors. google.com These compounds are noted for imparting specific and desirable olfactory notes.

The search for new fragrance compounds is challenging due to the complex relationship between chemical structure and odor perception. google.com Even minor changes to a molecule's structure can significantly alter its sensory properties. google.com The tetrahydroindene carbaldehydes are described as having complex odor profiles, making them valuable in the formulation of perfumes and other scented products.

Table 3: Reported Fragrance Profile

| Compound Family | Application | Associated Olfactory Notes |

|---|

Q & A

Q. What are the recommended safety protocols for handling 2,3,4,7-Tetrahydroindene-3a-carbaldehyde in laboratory settings?

Methodological Answer:

- PPE Requirements : Wear protective goggles, gloves, and lab coats to avoid skin/eye contact. Use respiratory protection if vapor exposure is anticipated .

- Waste Management : Segregate chemical waste into approved containers and dispose via certified hazardous waste facilities to prevent environmental contamination .

- Handling in Controlled Environments : For reactions generating toxic byproducts, conduct experiments in fume hoods or gloveboxes to minimize inhalation risks .

Q. What spectroscopic methods are most effective for characterizing the structure of this compound?

Methodological Answer:

- NMR Spectroscopy : Use - and -NMR to resolve stereochemical configurations (e.g., cis/trans isomerism) and confirm the carbaldehyde group's position .

- IR Spectroscopy : Identify carbonyl (C=O) stretching vibrations (~1700 cm) and conjugated double bonds (~1600 cm) to verify functional groups .

- UV-Vis Analysis : Detect conjugation in the bicyclic system (absorption ~250–300 nm) to assess electronic transitions .

Q. What synthetic routes are commonly employed to produce this compound with high purity?

Methodological Answer:

- Cyclization of Dienes : Use acid-catalyzed cyclization of substituted dienes to form the tetrahydroindene backbone, followed by oxidation to introduce the carbaldehyde group .

- Purification : Employ fractional distillation or column chromatography (silica gel, hexane/ethyl acetate eluent) to isolate the compound from isomers/byproducts .

Advanced Research Questions

Q. Why does this compound exhibit limited success in homopolymerization reactions, and what alternative strategies can overcome this?

Methodological Answer:

- Stabilized Intermediates : Anionic or radical polymerization fails due to stabilized intermediates (e.g., resonance-stabilized anions/radicals) that terminate chain propagation. This is confirmed by oligomer formation with AIBN .

- Cationic Catalyst Workaround : Use MeCCl/EtAlCl co-catalysts at low temperatures (−78°C to 25°C) to initiate cationic polymerization via carbocation intermediates. This yields linear polymers with 1,4-opening of the conjugated system .

Q. How do stereochemical configurations influence the reactivity of this compound in copolymerization with ethylene or propylene?

Methodological Answer:

- Cis vs. Trans Isomer Reactivity : Cis isomers (3aR,7aR) exhibit higher steric hindrance, reducing copolymer incorporation (<10 mol%) compared to trans configurations. Confirm via -NMR coupling constants .

- Catalyst Selectivity : Vanadium-based Ziegler-Natta catalysts favor ethylene copolymerization over propylene due to smaller monomer size and lower steric demands .

Q. What mechanistic insights explain the divergent polymerization outcomes when using anionic vs. cationic catalysts for this compound?

Methodological Answer:

- Anionic Systems : K or KNH in liquid NH generate di-hydrogenated derivatives instead of polymers, attributed to nucleophilic attack on the carbaldehyde group rather than chain propagation .

- Cationic Systems : MeCCl/EtAlCl generates carbocations at the conjugated double bond, enabling chain growth. The KUHN-MARK-HOUWINK α value (0.68) confirms linear polymer topology .

Q. How can researchers resolve contradictions in spectroscopic data interpretation for polymers derived from this compound?

Methodological Answer:

- Cross-Validation : Combine GPC (for molecular weight distribution) with -NMR integration (to quantify double bonds per repeat unit) to distinguish between branching and linear structures .

- Controlled Degradation Studies : Hydrolyze polymers and analyze fragments via GC-MS to confirm backbone connectivity and rule out side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.